
5-Chloro-6-fluoropyridin-3-amine
Overview
Description
5-Chloro-6-fluoropyridin-3-amine (CAS: 1256790-26-7) is a halogenated pyridine derivative with the molecular formula C₅H₄ClF N₂ and a molecular weight of 146.55 g/mol . This compound is characterized by a pyridine ring substituted with chlorine at position 5, fluorine at position 6, and an amine group at position 3. It is commonly used as a building block in pharmaceutical and agrochemical synthesis due to its reactive amine group and electron-withdrawing halogen substituents, which facilitate nucleophilic substitution and coupling reactions . Storage recommendations include maintaining the compound in a dark, inert atmosphere at 2–8°C to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure efficient halogenation and fluorination. The final product is typically purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the chlorine or fluorine atoms, leading to compounds with diverse chemical and biological properties.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its halogenated structure allows for diverse chemical transformations .
- Fluorinated Compounds: It is utilized in the development of fluorinated materials, which are essential in various applications due to their unique properties such as thermal stability and resistance to degradation.
2. Biology:
- Bioactive Molecules: 5-Chloro-6-fluoropyridin-3-amine is investigated for its potential role in developing bioactive compounds. It has shown promise in studies focusing on enzyme inhibitors and receptor modulators.
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties, particularly against strains like MRSA (Methicillin-resistant Staphylococcus aureus), by inhibiting key bacterial enzymes involved in cell wall synthesis .
3. Medicine:
- Drug Discovery: The compound is being explored for its therapeutic potential, especially as an anticancer agent. Studies have shown that it selectively targets cancer cell lines while sparing non-cancerous cells, which could lead to the development of more effective cancer treatments .
- Fungicidal Activity: Its mechanism of action includes interference with mitochondrial function, contributing to its efficacy against fungal pathogens .
4. Industry:
- Specialty Chemicals Production: The compound is employed in producing specialty chemicals that require specific functional properties, making it useful in various industrial applications.
Case Studies
1. Antibacterial Efficacy:
A study evaluating the antimicrobial activity of various pyridine derivatives found that this compound demonstrated submicromolar activity against MRSA. The mechanism was linked to the inhibition of bacterial enzymes critical for cell wall integrity.
2. Cancer Cell Line Studies:
Comparative analyses revealed that this compound exhibited higher selectivity towards cancerous cells compared to non-cancerous cells. This selectivity was attributed to its ability to disrupt signaling pathways associated with cell proliferation, suggesting its potential as a targeted cancer therapy agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. The presence of halogens significantly enhances lipophilicity, which is crucial for pharmacokinetics and overall bioactivity. The following table summarizes key findings related to SAR:
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
This compound | Chlorine at position 5; fluorine at position 6 | Strong antimicrobial activity |
5-Bromo-6-fluoropyridin-3-amine | Bromine instead of chlorine | Altered reactivity; varied biological effects |
3,5-Dichloro-2,6-difluoropyridine | More halogen substitutions | Increased potency against certain pathogens |
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring enhances its electron-withdrawing properties, affecting its reactivity and binding affinity to biological targets. This compound can inhibit certain enzymes or receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-6-fluoropyridin-3-amine with analogous pyridine derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Differences
Halogen vs. Alkoxy/Trifluoromethyl Substituents :
- The chlorine and fluorine substituents in this compound confer strong electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. In contrast, 5-methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS: 941606-51-5) combines a methoxy group (electron-donating) with a trifluoromethyl group (electron-withdrawing), creating a polarized electronic profile suitable for receptor-targeted drug design .
- 6-Methoxy-5-methylpyridin-3-amine (GEO Organics) lacks halogens, making it less reactive in cross-coupling reactions but more stable under basic conditions .
Positional Isomerism :
- The isomer 6-chloro-5-fluoropyridin-3-amine (PubChem) demonstrates how halogen positioning alters steric and electronic properties. However, commercial availability and application data for this isomer are scarce compared to the target compound .
Biological Activity
5-Chloro-6-fluoropyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its halogenated pyridine structure. The synthesis typically involves the halogenation of pyridine derivatives, using methods such as chlorination of 2-aminopyridine followed by diazotization and fluorination processes. This compound serves as a building block in the synthesis of more complex organic molecules, especially in drug development .
Mode of Action
The primary mechanism of action for this compound involves its interaction with mitochondrial complex I, where it inhibits electron transport. This inhibition affects the energy production pathways within cells, leading to significant biological effects .
Biochemical Pathways
The compound primarily influences the electron transport chain in mitochondria, which is crucial for ATP production. Disruption of this pathway can lead to cellular energy depletion and subsequent cell death, particularly in rapidly proliferating cells such as cancer cells .
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound may have potential as an anticancer agent due to its ability to induce cell death through energy depletion mechanisms .
- Antimicrobial Properties : Studies suggest that it possesses fungicidal activity, making it a candidate for developing antifungal treatments .
Table 1: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Anticancer | Induces cell death via mitochondrial inhibition | |
Antimicrobial | Exhibits fungicidal properties | |
Precursor in Drug Synthesis | Used in developing bioactive compounds |
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various experimental models:
- In Vivo Studies : In a study investigating BCL6 inhibitors, derivatives related to this compound were shown to have significant antiproliferative effects on cancer cells. The study emphasized the importance of maintaining adequate concentrations of these compounds to achieve therapeutic efficacy .
- Structure-Activity Relationship (SAR) : A comprehensive analysis revealed that modifications at the 5 and 6 positions of the pyridine ring significantly influenced the biological activity and potency of related compounds. For instance, substituting different groups at these positions altered their interaction with target proteins and affected their pharmacokinetic profiles .
Table 2: Structure-Activity Relationships
Modification | Effect on Activity | Reference |
---|---|---|
5-Chloro | Increased binding affinity to BCL6 | |
6-Fluoro | Enhanced permeability but reduced cellular potency |
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy. Studies suggest that optimizing these properties can enhance its potential as a drug candidate .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-chloro-6-fluoropyridin-3-amine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves catalytic hydrogenation or cross-coupling reactions. For example, a Pd/C-catalyzed hydrogenation of a nitro precursor (e.g., 5-chloro-6-fluoro-3-nitropyridine) in methanol or THF under H₂ pressure (1–3 atm) yields the target amine . Alternative methods include Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysts with aryl halides and amines, achieving yields of ~22% under optimized conditions (e.g., t-BuONa base, 100°C) . Key variables affecting yield include:
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer: Critical techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine and chlorine positions) via characteristic splitting (e.g., J = 8–12 Hz for adjacent F and Cl) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated by-products) using reverse-phase C18 columns .
- IR Spectroscopy : Identifies NH₂ stretching (3300–3500 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (C₅H₃ClFN₂) with ≤0.3% deviation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl/HF gases during synthesis) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and selectivity of this compound synthesis?
Answer:
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (Xantphos, SPhos) to balance activity and selectivity .
- Solvent Optimization : Replace methanol with DMAc or DMF to stabilize intermediates in coupling reactions .
- Additive Effects : Introduce KI (10 mol%) to suppress dehalogenation during hydrogenation .
- Design of Experiments (DoE) : Use fractional factorial designs to identify interactions between temperature, pressure, and catalyst loading .
Q. What strategies are employed to address discrepancies in reported synthetic yields or contradictory spectral data?
Answer:
- Reproducibility Checks : Replicate experiments with strict control of moisture/oxygen levels (e.g., Schlenk techniques) .
- By-Product Analysis : Use LC-MS to identify side products (e.g., dechlorinated analogs) and adjust reaction stoichiometry .
- Cross-Validation : Compare NMR data with computational predictions (DFT for ¹³C chemical shifts) .
- Controlled Reactant Purity : Source precursors (e.g., 5-chloro-6-fluoro-3-nitropyridine) with ≥99% purity to minimize batch variability .
Q. What mechanistic insights explain the regioselectivity observed in functionalization reactions involving this compound?
Answer: Regioselectivity is governed by electronic and steric factors:
- Nucleophilic Aromatic Substitution (SNAr) : Fluorine at position 6 activates position 4 for substitution due to electron-withdrawing effects, while chlorine at position 5 directs electrophiles to position 2 .
- Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) favor position 2 due to lower steric hindrance compared to position 4 .
- Steric Maps : Computational models (e.g., DFT) show that bulky groups at position 3 hinder access to adjacent sites .
Q. What methodologies are recommended for identifying and quantifying potential impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD : Detect impurities (e.g., 5-chloro-3-aminopyridine) using gradient elution (5–95% acetonitrile in H₂O) .
- GC-MS : Identify volatile by-products (e.g., methyl chloride) with DB-5 columns .
- ICP-OES : Quantify residual metal catalysts (Pd ≤ 10 ppm) .
- Recrystallization : Purify crude product using ethanol/water (7:3 v/v) to remove polar impurities .
Properties
IUPAC Name |
5-chloro-6-fluoropyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHXBVWEYMWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-26-7 | |
Record name | 5-chloro-6-fluoropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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